4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
Description
Chemical Structure and Properties 4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core substituted with a 4-ethoxy group and linked to a thiazole ring bearing a 2-oxochromene moiety. The chromene (coumarin) scaffold is known for its biological relevance, including antimicrobial and anticancer activities .
Synthesis
The compound can be synthesized via microwave-assisted or conventional methods. For example, analogous compounds like N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]cinnamamides are prepared by reacting 4-(2-oxochromen-3-yl)thiazol-2-amine with substituted cinnamoyl chlorides under microwave irradiation (MWI), which significantly improves reaction rates (10–15 minutes vs. 8–10 hours conventionally) and yields (85–90% vs. 60–70%) . Characterization typically involves IR (C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (e.g., chromen-2-one proton at δ 6.2–7.8 ppm), and mass spectrometry .
For instance, N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]cinnamamides (e.g., 4h, 4i, 4j) show significant inhibition against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) and antifungal activity against Candida albicans (MIC: 16–64 µg/mL) .
Properties
IUPAC Name |
4-ethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-2-26-15-9-7-13(8-10-15)19(24)23-21-22-17(12-28-21)16-11-14-5-3-4-6-18(14)27-20(16)25/h3-12H,2H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZDKSUOJPZEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the coumarin core. One common approach is the Knoevenagel condensation reaction, which involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst. The resulting intermediate is then subjected to cyclization to form the coumarin ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring reaction conditions and optimizing yields is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides or thiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological properties of this compound have been explored for potential antimicrobial and antioxidant activities. Studies have shown that derivatives of coumarin and thiazole exhibit significant biological activities, making this compound a candidate for drug development.
Medicine: In medicine, this compound has been investigated for its potential therapeutic effects. Its ability to interact with various biological targets suggests that it could be used in the development of new drugs for treating diseases.
Industry: In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide exerts its effects involves interactions with specific molecular targets. The coumarin moiety is known to bind to various enzymes and receptors, leading to biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include derivatives with variations in the benzamide substituent or chromene/thiazole modifications. Below is a comparative analysis:
Key Findings:
Substituent Effects :
- Electron-donating groups (e.g., 4-OCH₃, 4-CH₃) enhance solubility and antimicrobial potency compared to electron-withdrawing groups (e.g., 2-Br, 2-Cl) .
- Para-substituted derivatives generally show higher activity than ortho-substituted analogues. For example, 4-methylbenzamide derivatives exhibit stronger antifungal activity (MIC: 16 µg/mL) than 2-chloro derivatives (MIC: 8 µg/mL for bacteria but inactive against fungi) .
Synthetic Efficiency :
- Microwave-assisted synthesis improves yields by 15–20% and reduces reaction time by >90% compared to conventional methods .
Biological Activity Trends :
- Cinnamamide derivatives (e.g., 4h ) with extended conjugation show superior activity, likely due to enhanced π-π stacking with microbial enzyme targets .
- Chloro and bromo derivatives exhibit selective antibacterial activity but reduced antifungal effects, suggesting target specificity .
Computational Insights:
- Docking studies on related benzamides (e.g., ZINC5154833 ) reveal hydrogen bonding with key residues (GLY423, SER710) in bacterial enzymes, explaining their inhibitory effects .
- Substituents like 4-OCH₂CH₃ may enhance binding stability through hydrophobic interactions, as seen in analogues like F5254-0161 .
Biological Activity
The compound 4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a hybrid molecule that combines a thiazole moiety with chromone and benzamide structures. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds with structural similarities to This compound exhibit a variety of biological activities:
- Anticancer Activity : Several studies have shown that thiazole and chromone derivatives possess significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial efficacy, showing activity against various bacterial and fungal strains.
- Anti-inflammatory Effects : The thiazole moiety is known for its anti-inflammatory properties, making such compounds potential candidates for treating inflammatory diseases.
The biological mechanisms through which This compound exerts its effects may include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism or inflammatory pathways.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that similar compounds increase ROS levels in target cells, leading to oxidative stress and subsequent cell death.
Anticancer Activity
A study published in PMC10362183 examined derivatives of 4H-thiochromen, demonstrating cytotoxic effects against various cancer cell lines. The compounds induced apoptosis through mitochondrial perturbation and increased ROS levels, suggesting that similar mechanisms might be applicable to This compound .
Antimicrobial Efficacy
Research has indicated that thiazole-containing compounds show significant antibacterial activity. A comparative study on thiazole derivatives revealed that some compounds exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL against resistant bacterial strains .
Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory potential of chromone derivatives. For instance, certain chromone-based compounds have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
